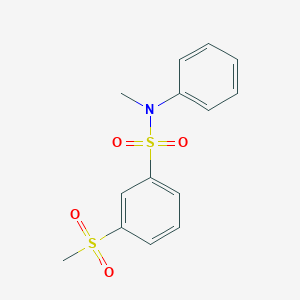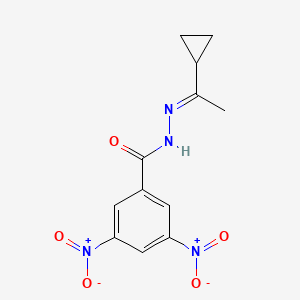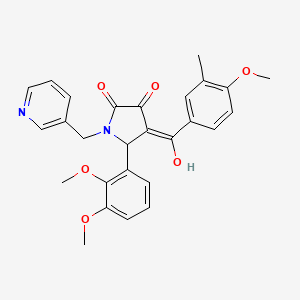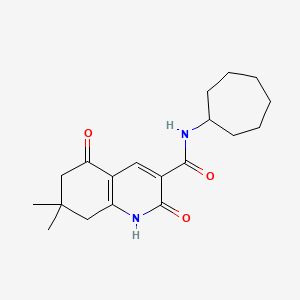
N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors. It has been widely studied for its potential use in cancer treatment due to its ability to inhibit the activity of histone deacetylases, enzymes that play a crucial role in regulating gene expression.
作用机制
Histone deacetylases play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which results in the compaction of chromatin and the repression of gene transcription. N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide works by binding to the active site of histone deacetylases and inhibiting their activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects
N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide has also been shown to induce differentiation in cancer cells, which can lead to the development of more mature and less aggressive tumors. Additionally, N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide is its specificity for histone deacetylases. Unlike other histone deacetylase inhibitors, N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide selectively inhibits class I histone deacetylases and does not affect other enzymes that are involved in gene regulation. This makes it a valuable tool for studying the role of histone deacetylases in cancer and other diseases. However, one limitation of N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide is its relatively low potency compared to other histone deacetylase inhibitors. This can make it more difficult to achieve the desired effect in lab experiments.
未来方向
There are several future directions for the study of N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide. One area of research is the development of more potent and selective histone deacetylase inhibitors. This could lead to the development of more effective cancer treatments with fewer side effects. Another area of research is the identification of biomarkers that can predict a patient's response to N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide. This could help to personalize cancer treatment and improve patient outcomes. Finally, the use of N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide in combination with other drugs is an area of active research, as it may lead to synergistic effects and improved treatment outcomes.
合成方法
N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide can be synthesized by reacting N-methyl-3-nitrobenzenesulfonamide with dimethylsulfone and phenylboronic acid in the presence of a palladium catalyst. The resulting product is then reduced using sodium borohydride to yield N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide.
科学研究应用
N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide works by inhibiting the activity of histone deacetylases, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
属性
IUPAC Name |
N-methyl-3-methylsulfonyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-15(12-7-4-3-5-8-12)21(18,19)14-10-6-9-13(11-14)20(2,16)17/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRJTAGFJYCVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B5331058.png)
![2-[methyl(2-phenylethyl)amino]-N-(4-piperidinylmethyl)-2-indanecarboxamide](/img/structure/B5331066.png)
![2-methyl-1-[2-(4-morpholinyl)-6-nitro-2H-chromen-3-yl]-1-propanone](/img/structure/B5331070.png)
![4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B5331083.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylbutanamide](/img/structure/B5331089.png)
![2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331096.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5331101.png)


![6-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5331119.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B5331134.png)
![dimethyl 2,2'-[(2-oxo-1,3-cyclopentanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetate](/img/structure/B5331137.png)
![{4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5331156.png)